Cas no 1360934-00-4 (4-Bromo-6-chloro-3H-1,3-benzodiazole)
4-Bromo-6-chloro-3H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-6-chloro-3H-1,3-benzodiazole
- 7-Bromo-5-chloro-1H-benzimidazole
- 4-Bromo-6-chloro-1H-benzo[d]imidazole
- 1H-Benzimidazole, 7-bromo-5-chloro-
- RHDGVHIUGAGINX-UHFFFAOYSA-N
- 4-bromo-6-chloro-1H-1,3-benzodiazole
- 7-bromo-5-chloro-1H-1,3-benzodiazole
- Z2010010281
- 4-bromo-6-chloro-1H-benzimidazole
- AKOS037650635
- 1360934-00-4
- G10296
- CS-15102
- EN300-203878
- 7-bromo-5-chloro-1H-benzo[d]imidazole
- C13057
- MFCD22558144
- CS-M3577
- SCHEMBL14916775
- AKOS025136062
- DA-45683
-
- MDL: MFCD28948017
- Inchi: 1S/C7H4BrClN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
- InChI Key: RHDGVHIUGAGINX-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1N=CN2)Cl
Computed Properties
- Exact Mass: 229.92464g/mol
- Monoisotopic Mass: 229.92464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 2.8
4-Bromo-6-chloro-3H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B682413-100mg |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 100mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B682413-250mg |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 250mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B682413-500mg |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 500mg |
$ 224.00 | 2023-04-18 | ||
| TRC | B682413-1g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 1g |
$ 316.00 | 2023-04-18 | ||
| Chemenu | CM320879-5g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 95% | 5g |
$533 | 2021-06-17 | |
| Chemenu | CM320879-10g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 95% | 10g |
$799 | 2021-06-17 | |
| Apollo Scientific | OR400382-1g |
7-Bromo-5-chloro-1H-benzimidazole |
1360934-00-4 | 95% | 1g |
£125.00 | 2025-02-20 | |
| Chemenu | CM320879-1g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 95% | 1g |
$154 | 2023-02-18 | |
| Chemenu | CM320879-5g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 95% | 5g |
$494 | 2023-02-18 | |
| Chemenu | CM320879-10g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 95% | 10g |
$802 | 2023-02-18 |
4-Bromo-6-chloro-3H-1,3-benzodiazole Suppliers
4-Bromo-6-chloro-3H-1,3-benzodiazole Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 4-Bromo-6-chloro-3H-1,3-benzodiazole
Introduction to CAS No. 1360934-00-4: 4-Bromo-6-chloro-3H-1,3-benzodiazole
The compound CAS No. 1360934-00-4, commonly referred to as 4-Bromo-6-chloro-3H-1,3-benzodiazole, is a highly specialized organic molecule with significant applications in various scientific and industrial fields. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds characterized by a fused benzene ring and a diazole ring. The benzodiazole structure provides a unique combination of electronic properties, making it an attractive candidate for research and development in materials science, pharmacology, and electronics.
The benzodiazole framework of 4-Bromo-6-chloro-3H-1,3-benzodiazole is further modified by the presence of bromine and chlorine substituents at the 4th and 6th positions, respectively. These halogen substitutions significantly influence the compound's electronic characteristics, enhancing its stability and reactivity in various chemical environments. Recent studies have highlighted the importance of such substituted benzodiazoles in the development of advanced materials with tailored optical and electronic properties.
One of the most notable applications of 4-Bromo-6-chloro-3H-1,3-benzodiazole is in the field of optoelectronics. Researchers have demonstrated that this compound can serve as a building block for constructing organic light-emitting diodes (OLEDs) and photovoltaic devices. The bromine and chlorine substituents play a critical role in modulating the energy levels of the molecule, enabling efficient charge transport and light emission. This has led to significant advancements in the development of high-efficiency OLEDs with improved color purity and operational stability.
In addition to its electronic applications, 4-Bromo-6-chloro-3H-1,3-benzodiazole has also gained attention in the pharmaceutical industry. The compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery. Recent studies have explored its potential as an anti-cancer agent, where it has shown selective cytotoxicity against cancer cells while sparing healthy cells. This dual functionality underscores the versatility of this compound in both materials science and medicinal chemistry.
The synthesis of 4-Bromo-6-chloro-3H-1,3-benzodiazole involves a multi-step process that typically begins with the preparation of the parent benzodiazole structure. The introduction of bromine and chlorine substituents is achieved through electrophilic aromatic substitution reactions, which require precise control over reaction conditions to ensure high yields and product purity. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to optimize this process, making it more efficient and scalable for industrial applications.
From a structural standpoint, 4-Bromo-6-chloro-3H-1,3-benzodiazole exhibits a planar geometry due to the aromaticity of its benzene ring and diazole moiety. The conjugation between these two rings enhances the molecule's stability and contributes to its unique optical properties. The presence of electron-withdrawing groups like bromine and chlorine further modulates the electronic distribution within the molecule, making it highly responsive to external stimuli such as light or electric fields.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-Bromo-6-chloro-3H-1,3-benzodiazole. Quantum mechanical calculations have revealed that the compound exhibits a high degree of conjugation across its aromatic system, which is crucial for its performance in optoelectronic devices. These findings have been corroborated by experimental studies using techniques such as UV-vis spectroscopy and cyclic voltammetry.
In conclusion, CAS No. 1360934-00-, or 4-Bromo-6-chloro-3H
1360934-00-4 (4-Bromo-6-chloro-3H-1,3-benzodiazole) Related Products
- 1388021-17-7(7-Bromo-5-chloro-1H-benzimidazol-2-amine)
- 1215205-87-0(5-Bromo-7-chloroquinoxaline)
- 69038-75-1(4,6-Dibromo-1H-benzo[d]imidazole)
- 1215205-57-4(4-Bromo-6-chloro-2-methylbenzoimidazole)
- 1360945-34-1(7-bromo-4-chloro-1H-benzimidazole)
- 1360932-45-1(6-Bromo-4-chloro-1H-benzimidazole)
- 1360902-51-7(4-Bromo-5-chloro-1H-benzimidazole)
- 1360953-55-4(6-bromo-5-chloro-1H-1,3-benzodiazole)
- 148185-66-4(4,7-dibromo-1H-1,3-benzodiazole)
- 83741-35-9(4-bromo-1H-1,3-benzodiazole)